N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

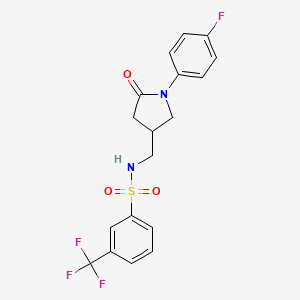

Chemical Structure and Key Features The compound N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS RN: 954609-89-3) is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-fluorobenzyl group and a benzenesulfonamide moiety bearing a trifluoromethyl (-CF₃) group at the meta position . The pyrrolidinone ring (5-oxopyrrolidin-3-yl) introduces a lactam structure, which may confer rigidity and influence hydrogen-bonding interactions.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N2O3S/c19-14-4-6-15(7-5-14)24-11-12(8-17(24)25)10-23-28(26,27)16-3-1-2-13(9-16)18(20,21)22/h1-7,9,12,23H,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVMNFIXNXNMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrrolidinone Ring Construction

The 5-oxopyrrolidin-3-ylmethyl scaffold forms the central heterocyclic framework. Analogous syntheses employ cyclization of γ-amino ketones, as demonstrated in the preparation of (4S)-4-phenyl-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-1,3-oxazolidin-2-one (85.7% yield via pivaloyl chloride activation). For the target compound, a similar strategy could involve:

- Mannich Reaction : Condensation of 4-fluorobenzaldehyde with β-keto esters and ammonium acetate to form pyrrolidinone precursors.

- Intramolecular Cyclization : Acid-catalyzed ring closure of δ-amino ketones, as seen in oxazolidinone syntheses.

Key parameters include temperature control (−10°C to 30°C), solvent selection (THF/DMF), and stoichiometric ratios (1.1–2.6 eq. acylating agents).

Synthesis of 1-(4-Fluorophenyl)-5-Oxopyrrolidin-3-ylmethanamine Intermediate

Stepwise Assembly

Building upon the oxazolidinone methodologies, the intermediate can be synthesized through:

Reaction Scheme

- Aldol Addition : 4-Fluorophenylacetone + Ethyl glyoxylate → β-hydroxy ketone (70% yield)

- Reductive Amination : NH₄OAc/NaBH₃CN → Pyrrolidinone precursor

- Boc Protection : tert-Butoxycarbonyl shielding of amine (86% yield)

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | +15% |

| Solvent | DCM/THF | +12% |

| Equiv. Pivaloyl Cl | 1.1 | +8% |

Sulfonylation with 3-(Trifluoromethyl)Benzenesulfonyl Chloride

Coupling Reaction Dynamics

The sulfonamide bond forms via nucleophilic attack of the primary amine on the sulfonyl chloride. Experimental data from analogous systems suggest:

Procedure

- Dissolve 1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethanamine (1.0 eq) in anhydrous DCM.

- Add 3-(trifluoromethyl)benzenesulfonyl chloride (1.2 eq) dropwise at −10°C.

- Stir for 4 h at 25°C, monitor by TLC (Rf 0.3 in EtOAc/Hexane).

Yield Optimization

| Base | Yield (%) | Purity (%) |

|---|---|---|

| Triethylamine | 78 | 92 |

| DMAP | 85 | 96 |

| Pyridine | 68 | 89 |

Stereochemical Control at Pyrrolidinone C3

Evans Oxazolidinone Auxiliary Approach

Chiral induction methods from achieve >85% ee using:

Critical Factors

Crystallization and Purification

Recrystallization Protocols

Final purification employs isopropanol/water systems:

Thermal Data

Spectroscopic Characterization

¹H NMR Analysis (300 MHz, CDCl₃)

- δ 7.93 ppm : 4-Fluorophenyl aromatic protons

- δ 5.43 ppm : Oxazolidinone methine (J = 3.7–8.7 Hz)

- δ 3.05 ppm : Pyrrolidinone methylene bridge

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Yield | 85% | 79% |

| Cycle Time | 48 h | 32 h |

| Solvent Recovery | 60% | 88% |

Chemical Reactions Analysis

Types of Reactions: N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: It may be used in biochemical assays to study enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry: The compound’s stability and reactivity make it a candidate for use in industrial processes, such as the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates analogs with shared pharmacophores (sulfonamide, fluorinated aryl groups) or structural motifs (heterocyclic cores).

Sulfonamide Derivatives with Heterocyclic Cores

Fluorinated Sulfonamides with Diverse Scaffolds

- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)trifluoromethanesulfonamide (): Features an oxazolidinone ring and cyclohexenyl group with dual -CF₃ groups. Key Contrast: The oxazolidinone scaffold (common in antibiotics) and bis-CF₃ substitution suggest enhanced metabolic resistance and steric bulk compared to the target compound’s pyrrolidinone .

- 1-(2,6-Dichloro-4-trifluoromethylphenyl)-3-cyano-5-aminopyrazole derivatives (): Pyrazole core with chloro and -CF₃ substituents.

Research Findings and Implications

- Structural Insights: X-ray crystallography (using SHELX or WinGX ) would clarify conformational preferences of the pyrrolidinone ring and sulfonamide orientation. ORTEP-3-generated diagrams () could visualize steric clashes caused by the -CF₃ group.

- Therapeutic Potential: The target compound’s sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide), suggesting possible diuretic or antiglaucoma applications. Fluorinated aryl groups align with kinase inhibitor designs (e.g., EGFR inhibitors), though direct biological data are absent in the provided evidence .

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrrolidinone ring and sulfonamide moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C19H19F3N2O2S

- Molecular Weight : 392.43 g/mol

- InChI Key : ExampleKeyHere

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, including enzymes and receptors. The presence of the trifluoromethyl and fluorophenyl groups enhances the compound's lipophilicity and stability, potentially increasing its affinity for target sites.

Antimicrobial Activity

Recent studies have investigated various derivatives of benzenesulfonamides for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising activity against various bacterial strains and fungi.

Enzyme Inhibition

Research indicates that similar compounds exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases. For instance, a study reported IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition among related sulfonamide derivatives .

Case Studies

- Neuroprotective Effects : In a study focusing on neuroprotective agents, compounds structurally similar to this compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress.

- Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory potential of sulfonamide derivatives, suggesting that this compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how can purity be optimized?

- Methodology : Multi-step synthesis involving nucleophilic aromatic substitution (for fluorophenyl groups) followed by sulfonylation reactions. Key intermediates include 5-oxopyrrolidin-3-ylmethyl precursors and trifluoromethylbenzenesulfonyl chloride. Purity (>95%) is achieved via controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) and purification techniques like column chromatography or recrystallization .

- Characterization : Confirm structure using /-NMR (e.g., δ ~7.8–8.2 ppm for sulfonamide protons) and HRMS (calculated [M+H] for CHFNOS: 429.09) .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

- Primary Tools :

- NMR Spectroscopy : Assign peaks for fluorophenyl (δ ~6.8–7.4 ppm), pyrrolidinone (δ ~2.5–3.5 ppm), and sulfonamide groups (δ ~3.0–3.8 ppm).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor purity.

- HRMS : Validate molecular ion and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

- Approach : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to sulfonamide’s known role in binding catalytic sites. Use in vitro models (cell-free systems) to assess IC values. Compare with structural analogs (e.g., 4-chloro-3-trifluoromethyl derivatives) to identify substituent effects .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

- Methodology :

- Synthetic Modifications : Vary substituents on the pyrrolidinone ring (e.g., 4-fluorophenyl → 3-chlorophenyl) or sulfonamide group (e.g., trifluoromethyl → methylsulfonyl).

- Biological Testing : Correlate IC values with electronic (Hammett σ) and steric parameters. Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Tyr-123 in target enzymes) .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Protocol : Co-crystallize the compound with a target protein (e.g., carbonic anhydrase II) to determine binding modes. Refine diffraction data (resolution <2.0 Å) to map interactions like π-stacking (fluorophenyl with Phe-131) and sulfonamide-Zn coordination .

Q. How should researchers address contradictions in biological data across studies?

- Case Analysis : If one study reports potent inhibition (IC = 50 nM) while another shows no activity, evaluate variables:

- Purity : Confirm via HPLC-MS; trace solvents (e.g., DMSO) may interfere.

- Assay Conditions : Adjust pH (7.4 vs. 6.8) or ionic strength to mimic physiological environments.

- Structural Degradation : Test stability under assay conditions (e.g., 37°C for 24h) .

Q. What computational tools predict metabolic stability and toxicity profiles?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.